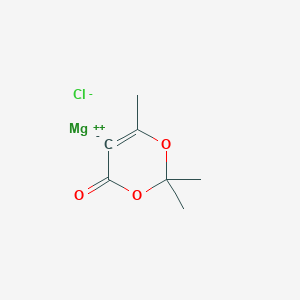
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride is a chemical compound known for its unique structure and reactivity This compound features a magnesium ion coordinated to a dioxin ring, which is substituted with three methyl groups and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride typically involves the reaction of a suitable dioxin precursor with a magnesium halide. One common method is the reaction of 2,2,6-trimethyl-4-oxo-1,3-dioxin with magnesium chloride in an aprotic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves safety.
Chemical Reactions Analysis
Types of Reactions
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The magnesium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxin derivatives with additional oxygen functionalities, while reduction may produce more reduced forms of the dioxin ring. Substitution reactions can lead to a variety of organomagnesium compounds.
Scientific Research Applications
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride has several applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, including as a catalyst for biochemical reactions.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which (2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride exerts its effects involves the coordination of the magnesium ion to various substrates. This coordination can activate the substrates for further chemical reactions, such as nucleophilic attack or electrophilic addition. The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium bromide: Similar in structure but with a bromide ion instead of chloride.
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium iodide: Similar in structure but with an iodide ion instead of chloride.
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium fluoride: Similar in structure but with a fluoride ion instead of chloride.
Uniqueness
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride is unique due to its specific reactivity and stability compared to its bromide, iodide, and fluoride counterparts. The chloride ion provides a balance of reactivity and stability that makes it particularly useful in a wide range of chemical reactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
382162-64-3 |
|---|---|
Molecular Formula |
C7H9ClMgO3 |
Molecular Weight |
200.90 g/mol |
InChI |
InChI=1S/C7H9O3.ClH.Mg/c1-5-4-6(8)10-7(2,3)9-5;;/h1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
ULKUTPSDHDHZIC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[C-]C(=O)OC(O1)(C)C.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















